molecular formula C9H18O B1615087 1-Methylcyclooctanol CAS No. 59123-41-0

1-Methylcyclooctanol

Cat. No.: B1615087
CAS No.: 59123-41-0
M. Wt: 142.24 g/mol
InChI Key: YCICXFIRAMLYDV-UHFFFAOYSA-N
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Description

Contextual Significance of Medium-Sized Cycloalkanol Architectures in Synthetic Chemistry

Cycloalkanol architectures, such as cyclooctanols, are particularly significant. The hydroxyl group serves as a versatile functional handle for a wide array of chemical transformations. Its presence in a medium-sized ring allows chemists to probe the influence of transannular strain on reactivity and selectivity. Furthermore, the development of methods for the direct and selective functionalization of these saturated carbocycles is highly desirable, as cyclic structures are ubiquitous in natural products and pharmaceuticals, offering control over molecular shape and enhancing bioavailability. pearson.com The synthesis of medicinally important medium-sized rings, however, remains a formidable challenge, making the study of foundational structures like 1-methylcyclooctanol crucial for developing new synthetic strategies.

Overview of Strategic Approaches to Cyclooctane (B165968) Derivatives

The construction and functionalization of the cyclooctane core have been approached through various synthetic strategies, driven by the prevalence of this motif in complex natural products. Key methods include:

Ring-Closing Metathesis (RCM): This powerful reaction has been employed to form eight-membered rings from acyclic diene precursors. For instance, studies on the synthesis of building blocks for terpenes like ophiobolins have utilized RCM to construct the cyclooctane ring system. chemicalbook.com

Cycloaddition Reactions: Intramolecular [4+4] cycloadditions of dienyl ethers have been developed as an efficient strategy for creating the dicyclopenta[a,d]cyclooctene skeleton, a core structure in several sesterterpenoids. chemicalbook.com

Transannular Reactions: The spatial proximity of atoms across the cyclooctane ring facilitates unique transannular reactions, which form covalent bonds between non-adjacent atoms. These reactions can be triggered by the generation of a reactive intermediate, such as a carbocation or a radical, within the ring. scripps.edu For example, the formolysis of cyclooctene (B146475) oxide leads to products derived from 1,3- and 1,5-hydride migrations. brainly.in Such reactions provide a pathway to complex bicyclic systems from simple monocyclic precursors. brainly.invaia.com

Nucleophilic Addition to Cyclooctanones: A direct and fundamental approach to substituted cyclooctanols is the nucleophilic addition of organometallic reagents to cyclooctanone (B32682). The use of Grignard reagents (e.g., alkylmagnesium halides) nih.govwikipedia.org or organolithium reagents allows for the introduction of alkyl, aryl, or vinyl groups to form tertiary alcohols like this compound. acs.orgwikipedia.org While effective, these reactions can sometimes be complicated by the inherent strain and conformational flexibility of the eight-membered ring. nih.govvulcanchem.com

Research Rationale and Scope for this compound Investigations

The primary rationale for investigating this compound stems from its utility as a model substrate for studying intramolecular reactions within a medium-sized ring. The tertiary alcohol structure, with its methyl group and hydroxyl functionality on the same carbon, provides a unique starting point for generating reactive intermediates and observing subsequent transformations, particularly transannular reactions.

A significant body of research has focused on generating a reactive species at the C1 position and observing its interaction with hydrogen atoms at distal positions, most notably C5. In one such study, this compound was converted to 1-methylcyclooctyl hypochlorite (B82951). acs.org The decomposition of this hypochlorite generates an alkoxy radical. This radical intermediate was shown to undergo intramolecular hydrogen abstraction, primarily from the C5 position, leading to the formation of transannular rearrangement products. The major products identified were cis-5-chloro-1-methylcyclooctanol and trans-5-chloro-1-methylcyclooctanol, demonstrating a clear pathway for functionalizing a remote, unactivated C-H bond through a radical relay mechanism. acs.org

In a related investigation, the reaction of this compound with lead tetraacetate was explored. acs.org This reaction also proceeds via an alkoxy radical intermediate and results in the formation of transannular ethers. The products were identified as a mixture of 1,4-epoxy-1-methylcyclooctane and 1,5-epoxy-1-methylcyclooctane, with the latter being the major component. acs.org These studies highlight the value of this compound as a platform to explore the geometric and electronic factors that govern the selectivity of transannular cyclization reactions, providing fundamental insights into proximity effects and remote functionalization strategies in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 1-methylcyclooctan-1-ol
CAS Number 59123-41-0
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Data not available
Boiling Point Data not available

Table 2: Products of Transannular Reactions of this compound Derivatives

Reactant Reagent(s) Major Products Reaction Type Source(s)
1-Methylcyclooctyl hypochlorite Photolysis or Pyrolysis cis- and trans-5-Chloro-1-methylcyclooctanol Radical Rearrangement acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclooctan-1-ol
Source PubChem
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InChI

InChI=1S/C9H18O/c1-9(10)7-5-3-2-4-6-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICXFIRAMLYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207866
Record name Cyclooctanol, 1-methyl-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59123-41-0
Record name 1-Methylcyclooctanol
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Record name Cyclooctanol, 1-methyl-
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Record name 1-Methylcyclooctanol
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Record name Cyclooctanol, 1-methyl-
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Advanced Synthetic Methodologies for 1 Methylcyclooctanol and Substituted Cyclooctanols

Samarium(II) Iodide-Promoted Cyclization Reactions

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and selective single-electron transfer agent widely used in organic synthesis. mdpi.comchemrxiv.org Its application in promoting intramolecular cyclization reactions has proven to be an effective strategy for constructing complex carbocyclic systems, including the eight-membered rings of cyclooctanol (B1193912) derivatives. beilstein-journals.orgmdpi.com These reactions often proceed with high levels of stereocontrol, making them particularly valuable in synthetic chemistry. acs.org

Radical Cyclization of Lactones for Cyclooctanol Formation

Reductive radical cyclizations of unsaturated lactones initiated by a samarium(II) iodide-water (SmI2-H2O) system provide a direct route to highly functionalized cycloalkanols. nih.gov This methodology allows for the creation of multiple contiguous stereocenters in a single step. nih.gov The reaction proceeds through the trapping of radical anions that are formed by the electron transfer reduction of the lactone carbonyl. nih.gov While this method has been demonstrated for the synthesis of decorated cycloheptanes, the principles can be extended to the formation of cyclooctanol rings. nih.gov The use of SmI2 in conjunction with water represents a significant advancement, enabling cascade processes for constructing complex molecular scaffolds. nih.gov

Intramolecular Reductive Cyclizations to Substituted Cyclooctanols

The intramolecular reductive coupling of ketones with various functional groups, mediated by samarium(II) iodide, is a cornerstone for the synthesis of substituted cyclooctanols. A notable application is the 8-endo radical cyclization process. chemrxiv.orgacs.org This method involves the intramolecular coupling of a ketone with a distal alkene, promoted by SmI2. chemrxiv.org The reaction proceeds via a ketyl radical intermediate, which then undergoes an 8-endo-trig cyclization. beilstein-journals.org Subsequent reduction and protonation yield the desired cyclooctanol derivative. beilstein-journals.org

This approach has been successfully applied to the synthesis of a variety of substituted cyclooctanols. chemrxiv.org The stereochemical outcome of these cyclizations is often influenced by the substrate's structure and the reaction conditions, including the use of additives like HMPA, which can enhance the reduction potential of SmI2. beilstein-journals.orgmdpi.com

A key strategy involves the use of γ-oxo esters with styryl subunits. The samarium diiodide-induced cyclization of these precursors leads to highly substituted benzannulated cyclooctanol derivatives. beilstein-journals.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the alkene moiety. beilstein-journals.org

Precursor TypeProductKey Features
γ-ketoester with β-styryl carbon substituents8-endo-trig cyclization productFormation of benzannulated carbocycles. mdpi.com
Cyclohexanone derived γ-ketoester7-exo-trig cyclization productDomination of 7-exo cyclization over 8-endo. mdpi.com
Unsaturated β-ketoesters and β-ketoamides5-exo-trig cyclization productEfficient construction of five-membered rings. acs.org
Keto-amide precursorsReductive cyclization productGood yields and high stereoselectivity. acs.org

Benzannulated Cyclooctanol Derivatives via Samarium(II) Inductions

The synthesis of benzannulated cyclooctanol derivatives can be efficiently achieved through samarium(II) iodide-induced cyclizations of γ-oxo esters bearing various styrene (B11656) substituents. beilstein-journals.orgresearchgate.net This systematic approach has demonstrated that both steric and electronic factors of the alkene and ketone components significantly influence the regio- and stereoselectivity of the ketyl-alkene cyclizations. researchgate.net

In these reactions, an 8-endo-trig cyclization is the predominant pathway, leading to the formation of the eight-membered ring. mdpi.com However, in certain cases, particularly with highly hindered substrates, 7-exo-trig cyclizations to form cycloheptanol (B1583049) derivatives can compete. researchgate.netresearchgate.net The stereochemistry of the final cyclooctanol product is often controlled with moderate to excellent selectivity. researchgate.net For instance, the cyclization of a γ-ketoester with substituents at the β-styryl carbon primarily yields the 8-endo-trig product, whereas a cyclohexanone-derived γ-ketoester favors a 7-exo-trig cyclization. mdpi.com

A novel route to these benzannulated cyclooctanols involves the ring opening of siloxycyclopropane derivatives to generate precursors that undergo reductive ring closure with SmI2. thieme-connect.com This method can also lead to the formation of tricyclic lactones, which can be further functionalized. thieme-connect.com

Annulation Chemistry for Cyclooctanol Skeleton Construction

Annulation reactions provide another powerful avenue for constructing the cyclooctanol framework. These methods involve the formation of a new ring onto a pre-existing structure.

Lewis Acid-Mediated Annulations Involving Cycloalkanols

Lewis acid-catalyzed annulation reactions represent a versatile strategy for synthesizing bicyclic systems. chemrxiv.orguni-regensburg.dersc.orgresearchgate.net For example, the formal (4π+2σ) cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, catalyzed by aluminum triflate, can produce bicyclo[4.1.1]octane diketones after acidic hydrolysis. chemrxiv.orgrsc.org While not directly yielding 1-methylcyclooctanol, these methods demonstrate the power of Lewis acid catalysis in constructing eight-membered ring systems. The annulation of benzylic alcohols with alkynes can also lead to the formation of various cycloalkanols, including cyclooctanol. sioc-journal.cn

Stereoselective and Diastereoselective Access to this compound and its Analogues

Achieving stereocontrol in the synthesis of this compound and its analogues is crucial for accessing specific isomers with desired biological activities. numberanalytics.com Stereoselective reactions preferentially form one stereoisomer over another. egrassbcollege.ac.inmasterorganicchemistry.comlibguides.com

Diastereoselective synthesis, a subset of stereoselectivity, aims to form one diastereomer in excess. masterorganicchemistry.combeilstein-journals.org In the context of cyclooctanol synthesis, diastereoselectivity can be achieved through various means, including substrate control, where existing chiral centers in the starting material direct the stereochemical outcome of the reaction. numberanalytics.com For example, in SmI2-mediated cyclizations, the stereochemistry of the newly formed hydroxyl group and other stereocenters is often influenced by the substituents on the starting material. beilstein-journals.orgmdpi.com

Enantioselective synthesis, which selectively forms one enantiomer over the other, typically requires the use of chiral reagents, catalysts, or auxiliaries. numberanalytics.commasterorganicchemistry.com While specific examples for the enantioselective synthesis of this compound are not detailed in the provided context, the principles of asymmetric catalysis, such as the use of chiral ligands with metal catalysts, are broadly applicable. numberanalytics.com The stereochemical fate of SmI2-promoted cyclizations, for instance, is highly dependent on the substrate, additives, and solvent, highlighting the potential for achieving stereoselectivity through careful reaction design. mdpi.com

Control of Stereochemistry in Medium-Ring Radical Cyclizations

Radical cyclizations have emerged as a powerful tool for the construction of eight-membered rings, which are prevalent in various natural products. beilstein-journals.orgpsu.edu The stereochemical outcome of these reactions is a critical aspect, often influenced by the substrate's geometry and the reaction conditions.

One notable approach involves the regioselective 8-endo-trig aryl radical cyclization. psu.edu This method has been successfully applied to the synthesis of partially reduced dibenzo[a,d]- and -[a,e]-cyclooctanols with a high degree of stereocontrol. psu.edu The versatility of this endo-trig cyclization has been demonstrated in the annulation of eight- and nine-membered rings onto existing cyclopentane (B165970) or cycloheptane (B1346806) frameworks. psu.edu The stereochemical course of these transformations, starting from suitably substituted cycloalkanones and proceeding through vinyl-, allyl-, or butenyl-cycloalkanols, offers a promising pathway to condensed polycyclic systems containing these challenging medium-sized rings. psu.edu

Samarium(II) iodide (SmI₂) has also been extensively used to mediate radical cyclizations for the formation of cyclooctanols. beilstein-journals.org In these reactions, the stereoselectivity is often dictated by the relative configuration of the starting material. For instance, the cyclization of certain precursors can lead to the formation of a hydroxyl group that is trans to the vicinal substituents. beilstein-journals.org The efficiency and stereoselectivity of SmI₂-induced cyclizations are highly dependent on both steric and electronic factors of the alkene and ketone moieties within the substrate. beilstein-journals.org

Furthermore, the stereochemistry of the intermediate radicals plays a crucial role. In many radical cyclizations, chair-like transition states are favored, with substituents preferentially occupying pseudoequatorial positions to minimize steric strain. harvard.edu However, boat-like transition states can be close in energy, sometimes leading to modest selectivity. harvard.edu DFT calculations on eight-membered radical intermediates have provided a plausible rationale for the observed stereoselectivity in certain reactions. researchgate.net

Strategies for Diastereocontrol in Cyclooctanol Synthesis

Achieving high diastereoselectivity is a key objective in the synthesis of complex cyclooctanol derivatives. Samarium(II) iodide-mediated cyclizations have shown remarkable success in this regard. beilstein-journals.orgmdpi.com For example, the reductive radical cyclization of unsaturated lactones can produce substituted cycloheptanes with high diastereocontrol, a principle that can be extended to cyclooctanol synthesis. mdpi.com The sequence of intermediates in these reactions facilitates the transfer of chirality from one carbon to another in the final cyclized product. mdpi.com

In SmI₂-induced 8-endo-trig cyclizations of γ-oxo esters, the stereoselectivity of the reaction is significantly influenced by the substitution pattern of the reacting alkene. beilstein-journals.org The configuration of the alkene can direct the stereochemical outcome of the newly formed stereocenters. For instance, the cyclization of substrates with a (Z)-configured alkene may be less favorable due to unfavorable steric interactions in the transition state. beilstein-journals.org

The development of cascade cyclization reactions using SmI₂ has enabled the construction of complex polycyclic systems with excellent diastereocontrol. mdpi.com These cascade reactions can create multiple stereocenters in a single synthetic operation. For instance, SmI₂-mediated cascade cyclizations of amide-type carbonyls have been used to construct tricyclic barbiturates with high diastereocontrol. mdpi.com

General Considerations for Stereoselective Synthesis of Cycloalkanol Derivatives

The stereoselective synthesis of cycloalkanol derivatives is a broad field encompassing various strategies beyond radical cyclizations. researchgate.netuni-regensburg.deuzh.ch A fundamental principle involves the transfer of chirality from an existing stereocenter to a newly formed one. uzh.ch

Recent advancements have focused on transition metal-catalyzed C-H activation to achieve site- and stereoselective functionalization of cycloalkanes. researchgate.net For example, iridium-catalyzed asymmetric β-C(sp³)–H borylation of cyclopropanol (B106826) derivatives has been developed, showcasing the potential for creating densely functionalized and optically active cycloalkanols. researchgate.net

The choice of synthetic strategy often depends on the desired stereoisomer. For instance, hydroboration-oxidation of substituted cycloalkenes can provide a specific diastereomer of the corresponding cycloalkanol. researchgate.net The hydroboration of 1-methylcyclopentene (B36725), for example, followed by oxidation, yields trans-2-methylcyclopentanol, corresponding to a cis-hydration of the double bond. researchgate.net However, this method can be less straightforward for larger rings like cyclooctene (B146475), which may yield isomeric mixtures due to rearrangements of the organoborane intermediate. researchgate.net

The development of chiral auxiliaries and catalysts is central to many stereoselective syntheses. mdpi.comresearchgate.net Samarium-mediated asymmetric synthesis, for instance, can induce chirality from a ligand, a nearby asymmetric center within the substrate, or through coordination-directed stereospecific reactions. researchgate.net

Comparative Analysis of Synthetic Routes for Tertiary Cycloalkanols (Analogies from 1-Methylcyclopentanol)

The synthesis of tertiary cycloalkanols like this compound can be understood by drawing analogies from the well-established synthesis of similar, smaller ring structures such as 1-methylcyclopentanol (B105226). chemicalbook.compearson.com

Grignard Reagent Additions to Cyclic Ketones

The addition of a Grignard reagent to a cyclic ketone is a classic and widely used method for preparing tertiary alcohols. organicchemistrytutor.comnumberanalytics.comleah4sci.commasterorganicchemistry.com In the case of this compound, this would involve the reaction of cyclooctanone (B32682) with methylmagnesium bromide.

This reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. organicchemistrytutor.com Subsequent protonation of the resulting alkoxide yields the tertiary alcohol. organicchemistrytutor.com This method is highly versatile due to the wide availability of various Grignard reagents and cyclic ketones. orgsyn.org

Table 1: Synthesis of Tertiary Alcohols via Grignard Reaction

Starting Ketone Grignard Reagent Product
Cyclopentanone Methylmagnesium bromide 1-Methylcyclopentanol

Catalytic Hydration of Methylcycloalkenes

The acid-catalyzed hydration of an alkene is another fundamental method for alcohol synthesis. pearson.comresearchgate.net To synthesize this compound, this would involve the hydration of 1-methylcyclooctene (B1609318). au.dk

This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, leading to the desired tertiary alcohol. The reaction is often carried out in the presence of an acid catalyst, such as a strong mineral acid or a solid acid catalyst like an ion-exchange resin. chemicalbook.comresearchgate.net

For example, the synthesis of 1-methylcyclopentanol can be achieved through the hydration of 1-methylcyclopentene using an ion-exchange resin as a catalyst in a mixture of isopropanol (B130326) and water. chemicalbook.com

Table 2: Synthesis of Tertiary Alcohols via Alkene Hydration

Starting Alkene Reagents Product
1-Methylcyclopentene H₂O, Acid Catalyst 1-Methylcyclopentanol

Nucleophilic Substitution Reactions for Tertiary Alcohol Formation from Halogenated Cycloalkanes

Tertiary alcohols can also be prepared via nucleophilic substitution reactions of tertiary alkyl halides. chemguide.co.uksavemyexams.comchemguide.co.ukchemistrysteps.com For the synthesis of this compound, this would involve the reaction of a 1-halo-1-methylcyclooctane with a nucleophile like water or hydroxide (B78521). chemguide.co.uk

These reactions typically proceed through an Sₙ1 mechanism, especially for tertiary substrates, due to the formation of a stable tertiary carbocation intermediate. savemyexams.comchemistrysteps.com The reaction of a tertiary alkyl halide with water (hydrolysis) is a common method. chemistrysteps.com However, using a strong base like hydroxide can also lead to elimination reactions as a competing pathway. chemguide.co.ukchemistrysteps.com The choice of reaction conditions, such as solvent and temperature, can influence the ratio of substitution to elimination products. chemguide.co.uk

Table 3: Synthesis of Tertiary Alcohols via Nucleophilic Substitution

Starting Halide Nucleophile Product
1-Chloro-1-methylcyclopentane H₂O 1-Methylcyclopentanol

Reactivity Profiles and Mechanistic Transformations of 1 Methylcyclooctanol

Elimination Reactions of Tertiary Cyclooctanols

Tertiary alcohols, such as 1-methylcyclooctanol, readily undergo elimination reactions, primarily through dehydration, to form alkenes. The stability of the resulting tertiary carbocation intermediate facilitates these transformations under relatively mild acidic conditions.

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of water. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Two primary products are possible: the endocyclic alkene, 1-methylcyclooctene (B1609318), and the exocyclic alkene, methylenecyclooctane (B14016971).

Research into the acid-catalyzed interconversion of these species reveals that the equilibrium position in the 1-methylcyclooctyl system is unusual compared to other cycloalkanol systems. core.ac.uk While most acyclic and smaller ring systems heavily favor the alcohol at equilibrium, the hydration constant (K) for the interconversion of 1-methylcyclooctene and this compound is only 1.32. core.ac.uk This indicates that comparable amounts of the alkene and alcohol exist at equilibrium, a phenomenon attributed to the unique conformational properties of the eight-membered ring. core.ac.uk

The dehydration reaction generally favors the formation of the more substituted alkene, in accordance with Saytzeff's rule. shaalaa.comteachoo.com Therefore, 1-methylcyclooctene is typically the major product over methylenecyclooctane. The reaction is reversible, and the hydration of 1-methyl-cis-cyclooctene or methylenecyclooctane in aqueous acid leads to the formation of this compound. researchgate.net

Table 1: Products of this compound Dehydration
ReactantConditionsMajor ProductMinor ProductGoverning Principle
This compoundAcid Catalyst (e.g., H₂SO₄), Heat1-MethylcycloocteneMethylenecyclooctaneSaytzeff's Rule

Solvolysis of derivatives of this compound, such as 1-chloro-1-methylcyclooctane, involves the solvent acting as a nucleophile and/or a base, leading to a mixture of substitution (Sₙ1) and elimination (E1) products. The reaction proceeds through a common carbocation intermediate. psu.eduyoutube.com The rate of solvolysis for 1-chloro-1-methylcycloalkanes is influenced by ring size, reflecting the stability of the intermediate carbocation. datapdf.com

The elimination pathway (E1) generally requires an anti-periplanar arrangement of the departing proton and the leaving group for optimal orbital overlap in the transition state. libretexts.org However, due to the conformational flexibility of the cyclooctane (B165968) ring, both syn and anti-elimination pathways can be accessible. In related, more rigid cyclohexyl systems, the stereochemical requirement for a diaxial arrangement in anti-elimination is a critical determinant of the product distribution. libretexts.org For example, the elimination from cis- and trans-isomers of substituted cyclohexyl halides can lead to different regioisomers based on the availability of anti-periplanar β-hydrogens. libretexts.org

In solvolytic reactions of tertiary substrates, the leaving group can act as the base abstracting the proton from within an ion-pair intermediate. psu.edursc.org Studies on related cyclopentyl systems show that solvolysis can yield products of both syn and anti elimination, indicating a mechanism that proceeds via a carbocation ion pair rather than a fully concerted process. psu.edursc.org For this compound derivatives, the flexible ring structure would likely allow for the formation of the thermodynamically more stable Zaitsev product, 1-methylcyclooctene, through a low-energy pathway.

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed carbon-hydrogen (C-H) bond activation has emerged as a powerful strategy for the functionalization of organic molecules in a step-economic fashion. nih.gov For cycloalkanols, these strategies can enable the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering novel synthetic pathways.

While specific applications of C-H activation directly on the this compound skeleton are not widely reported, general principles have been established with other cycloalkanols. These reactions can be guided by a directing group, often the hydroxyl group itself (or a derivative), to achieve site-selectivity. nih.gov For instance, iridium-catalyzed borylation of cyclopropanol (B106826) derivatives has been achieved with high site- and stereoselectivity. nih.gov

Ring-Opening and Annulation Reactions via Homoenolate Intermediates (Conceptual precedents from cyclopropanols)

The reactivity of this compound can be conceptualized through the well-documented transformations of smaller strained cycloalkanols, particularly cyclopropanols. The ring strain in these smaller rings facilitates ring-opening reactions that are less common in larger, more stable rings like cyclooctanol (B1193912). However, these precedents provide a valuable framework for predicting potential synthetic pathways. The cleavage of the cyclopropane (B1198618) ring in cyclopropanols can readily occur, converting the hydroxy-substituted carbon into a carbonyl group and forming reactive intermediates. kyoto-u.ac.jp

A key intermediate formed from the ring-opening of cyclopropanols is the homoenolate, a carbanion at the β-position relative to a carbonyl group. kyoto-u.ac.jp These homoenolates are versatile synthons that exhibit umpolung (reverse polarity) reactivity. researchgate.netsci-hub.se The generation of these intermediates can be achieved under various conditions, including treatment with a base, one-electron oxidants like Fe(III), or transition metal catalysts such as palladium, cobalt, and nickel. kyoto-u.ac.jpsci-hub.se

For instance, under palladium catalysis, the less substituted C-C bond of a 1,2-disubstituted cyclopropanol ring can cleave regioselectively to afford a homoenolate intermediate, which then undergoes β-hydride elimination to form α-methylene ketones. thieme-connect.com Cobalt-diphosphine catalysts can also promote ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. researchgate.netresearchgate.net These reactions are proposed to proceed through the formation of a cobalt homoenolate, which can then undergo either β-alkenylation to yield β-alkenyl ketones or a [3+2] annulation to form multisubstituted cyclopentenols, with the reaction pathway often controlled by the choice of solvent. researchgate.netresearchgate.net Similarly, organozinc reagents can trigger the regioselective ring-opening of cyclopropanols to produce α-methyl-substituted ketones, a process that likely involves the formation of a zinc homoenolate. arkat-usa.org

While these specific transformations are characteristic of strained three-membered rings, the underlying principles of homoenolate generation and subsequent reaction offer a conceptual basis for designing reactions for larger cyclic alcohols like this compound, potentially under more forcing conditions or with appropriately designed catalytic systems.

Table 1: Conceptual Precedent Reactions of Cyclopropanols via Homoenolate Intermediates

Cyclopropanol TypeCatalyst/ReagentReaction TypeProduct TypeReference
1,2-Disubstituted CyclopropanolsPalladium CatalystRing-Opening / β-Hydride Eliminationα-Methylene Ketones thieme-connect.com
Generic CyclopropanolsCobalt-Diphosphine CatalystRing-Opening / β-Alkenylation with Alkynesβ-Alkenyl Ketones researchgate.netresearchgate.net
Generic CyclopropanolsCobalt-Diphosphine Catalyst[3+2] Annulation with AlkynesMultisubstituted Cyclopentenols researchgate.netresearchgate.net
Generic CyclopropanolsOrganozinc Reagents (e.g., EtZnCH₂I)Ring-Openingα-Methyl Substituted Ketones arkat-usa.org
Cyclopropanol-Derived HomoenolatesNickel Catalyst with NHPI Estersβ-Alkylationβ-Alkyl Ketones sci-hub.se

Derivatization of the Hydroxyl Moiety for Diverse Chemical Scaffolds

The tertiary hydroxyl group of this compound is a key functional handle for chemical modification, allowing for the synthesis of a wide array of derivatives. Through standard functional group interconversions, such as esterification and etherification, the properties and applications of the parent alcohol can be significantly expanded. These reactions transform the alcohol into new chemical scaffolds suitable for various applications, including as monomers for polymerization or as intermediates in more complex organic syntheses.

Esterification is a fundamental transformation for alcohols. The reaction of this compound and its analogues with carboxylic acids or their derivatives (like acid chlorides or anhydrides) yields esters. A particularly relevant class of esters are acrylates, which function as monomers in the polymer industry. lookchem.com While specific studies on 1-methylcyclooctyl acrylate (B77674) are not prevalent, the synthesis of acrylate derivatives from analogous cyclic alcohols is well-documented. For example, a Chinese patent describes the synthesis of 1-methyl-cyclopentanol-acrylate by reacting 1-methylcyclopentanol (B105226) with acryloyl chloride, achieving yields of over 60%. google.com This reaction is an example of a Schotten-Baumann-type esterification. The resulting monomers, such as 1-methylcyclopentyl acrylate and 1-methylcyclopentyl methacrylate, are used in the production of polymers with enhanced properties like heat resistance and weatherability. lookchem.com The general method involves the reaction of the alcohol with an acyl chloride in the presence of a base or the direct Fischer esterification with a carboxylic acid using a strong acid catalyst. google.comlibretexts.org

Etherification of the hydroxyl group provides another route to diverse chemical structures. While detailed studies on the etherification of this compound are limited, the general reactivity is expected. Analogous compounds like 1-methylcyclopentanol can undergo etherification reactions. vulcanchem.com The hydroxyl group can also participate in reactions like Friedel-Crafts alkylations, although with varying success. In one study, 1-methylcyclopentanol was used to alkylate phenol (B47542) in the presence of a dual FeCl₃/HCl catalyst, but it was found to be a poor alkylating agent, yielding only 23% of the desired para-alkylated phenol product. rsc.orgescholarship.org This indicates that while derivatization is possible, reaction conditions must be carefully optimized to account for the steric hindrance of the tertiary alcohol.

Table 2: Synthesis of Acrylate Derivatives from Analogous Cycloalkanols

Starting AlcoholReagentProductReaction ConditionsReported YieldReference
1-MethylcyclopentanolAcryloyl Chloride1-Methyl-cyclopentanol-acrylatePresence of an organic base>60% google.com
1-MethylcyclopentanolMethacryloyl Chloride1-Methylcyclopentyl methacrylateAlkaline conditions (Schotten-Baumann)>85%
1-MethylcyclopentanolMethacrylic Acid1-Methylcyclopentyl methacrylateAcid catalyst (e.g., H₂SO₄), 60–80°CNot specified

Computational and Theoretical Investigations of 1 Methylcyclooctanol Chemistry

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the movement and conformational flexibility of molecules over time, which is essential for understanding the behavior of the eight-membered ring in 1-methylcyclooctanol.

The cyclooctane (B165968) ring is highly flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, cyclooctane has a more complex potential energy surface with multiple stable or metastable conformers, such as the boat-chair, crown, and boat-boat forms. The presence of the methyl and hydroxyl substituents at the C1 position of this compound further influences the relative stability of these conformations due to steric and electronic effects.

Conformational analysis, often performed using molecular mechanics force fields or DFT, is used to identify the geometries and relative energies of these different conformers. upenn.edu Understanding the conformational landscape is critical, as the reactivity of the molecule can depend on the population and accessibility of specific conformations.

Table 3: Common Conformations of the Cyclooctane Ring

Conformer Point Group Symmetry Relative Energy (kcal/mol) - Typical Range Description
Boat-Chair Cₛ 0.0 (often the global minimum) A twisted, relatively low-strain conformation.
Crown D₄ 1.0 - 2.0 A highly symmetric but often higher-energy conformation.
Boat-Boat D₂d ~1.0 A less stable conformation compared to the boat-chair.

| Twist-Chair-Chair | C₂ | ~0.8 | An alternative low-energy conformation. |

Note: Relative energies are approximate for an unsubstituted cyclooctane ring and can be significantly altered by substitution, as in this compound.

Computational chemistry is instrumental in mapping the entire pathway of a chemical reaction. researchgate.net A transition state is a specific, high-energy configuration of atoms that occurs for an infinitesimally short time as reactants transform into products. solubilityofthings.com It represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed. solubilityofthings.com

By calculating the structures and energies of transition states, chemists can understand reaction mechanisms in great detail. For instance, in the dehydration of this compound to form various methylcyclooctene isomers, each possible pathway proceeds through a unique transition state. Computational modeling can determine the energy of each transition state, thereby predicting which product is kinetically favored (i.e., formed fastest).

Table 4: Key Stages in a Modeled Reaction Pathway (e.g., Dehydration)

Stage Description Computational Focus
Reactant Adsorption The initial binding of this compound to a catalyst surface or solvation in a medium. Calculation of binding energies and geometries.
Proton Transfer The protonation of the hydroxyl group to form a good leaving group (water). Modeling the transition state for proton transfer. researchgate.net
Intermediate Formation The loss of a water molecule to form a tertiary carbocation intermediate. Characterizing the stability and structure of the carbocation.
Transition State The high-energy point for the elimination of a proton from a carbon adjacent to the positive charge. Locating the transition state structure and calculating its energy (activation barrier).

| Product Desorption | The release of the final alkene product from the catalyst or solvent environment. | Calculation of desorption energies. |

Predictive Chemistry and Virtual Screening for Novel Transformations

Computational methods are not limited to explaining known phenomena; they are increasingly used to predict new chemistry. Virtual screening is a powerful technique that involves computationally testing large libraries of molecules to identify candidates with desired properties, a method widely used in drug discovery. nih.govnih.gov

In the context of this compound, virtual screening could be employed to discover novel catalysts or reagents for specific transformations. For example, a library of potential catalysts could be computationally screened to find the most efficient one for a selective oxidation or a ring-opening reaction. This predictive power accelerates the discovery process by focusing experimental efforts on the most promising candidates. researcher.life

Table 5: Workflow for Virtual Screening of Catalysts for a Novel Transformation

Step Action Objective
1. Library Design Assemble a digital library of potential catalysts (e.g., different transition metals and ligands). Create a diverse set of candidates to test computationally.
2. Docking/Reaction Modeling Model the interaction of this compound with each catalyst in the library. Estimate the binding affinity and orientation of the reactant.
3. Energy Calculation Compute the activation energy for the desired reaction step with each catalyst. Identify catalysts that lower the reaction barrier most effectively.
4. Scoring and Ranking Rank the catalysts based on predicted activity, selectivity, and other desired properties. Prioritize the most promising candidates.

| 5. Hit Validation | Synthesize and experimentally test the top-ranked "hits" from the virtual screen. | Confirm the computational predictions in the laboratory. |

Advanced Analytical Techniques for Characterization and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methylcyclooctanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edu

Structural Assignment: For this compound, ¹H and ¹³C NMR spectra would confirm its structure. The ¹H NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a series of complex multiplets for the fourteen methylene (B1212753) (CH₂) protons of the cyclooctane (B165968) ring. The hydroxyl (-OH) proton would appear as a singlet whose chemical shift is dependent on concentration and solvent. oregonstate.edu The ¹³C NMR spectrum would display distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the seven methylene carbons of the ring. Due to the molecule's symmetry, some of the ring carbons may be chemically equivalent or have very similar chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton signals to their corresponding carbon atoms and establish the connectivity within the cyclooctane ring. researchgate.net

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
C-OH (Quaternary)~70-75--
-CH₃~25-30~1.2Singlet
-CH₂- (ring)~20-40~1.5-1.7Multiplet
-OH-Variable (~1-3)Singlet

Reaction Monitoring: NMR is a powerful tool for monitoring reaction progress in real-time without destroying the sample. magritek.com For instance, in the synthesis of this compound from cyclooctanone (B32682) and a methyl Grignard reagent, ¹H NMR can track the disappearance of the ketone reactant and the appearance of the alcohol product. chegg.com By integrating the characteristic signals of the starting material and product over time, reaction kinetics can be determined. chemrxiv.org Modern benchtop NMR spectrometers can be integrated directly into laboratory fume hoods, allowing for continuous flow monitoring of reactions, which facilitates rapid optimization of parameters like temperature, pressure, and catalyst loading. magritek.comuvic.ca

Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu

Compound Identification: For this compound (C₉H₁₈O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or a related ion like [M+H]⁺. nih.gov The molecular weight of this compound is 142.24 g/mol . nih.gov

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. gbiosciences.comsavemyexams.com The resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic fragmentation for a tertiary alcohol. Common fragmentation pathways include the loss of a water molecule (M-18) and the loss of the methyl group (M-15). Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is also prominent. gbiosciences.comslideshare.net The most abundant fragment ion (base peak) observed in the NIST library data for this compound is at m/z 71. nih.gov

Interactive Data Table: Key GC-MS Fragmentation Data for this compound (Source: Data compiled from NIST and PubChem databases) nih.govnist.gov

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureFragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion [M]⁺
127[C₉H₁₅]⁺Loss of methyl group (-CH₃)
124[C₉H₁₆]⁺Loss of water (-H₂O)
71[C₄H₇O]⁺Alpha-cleavage, Base Peak
43[C₃H₇]⁺Further fragmentation

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wustl.edu It works by directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This pattern is mathematically decoded to generate a map of electron density, from which a detailed atomic model of the molecule can be built. wustl.edu

For this compound, which is a low-melting solid, obtaining a single crystal suitable for X-ray diffraction could be challenging. tcichemicals.com However, if a crystal were grown, the technique would provide unequivocal information about its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding involving the hydroxyl group.

Stereochemical Determination: While this compound itself is an achiral molecule and has no stereocenters, X-ray crystallography is a powerful tool for determining the absolute configuration of chiral molecules. pcrest.com If this compound were part of a larger, chiral molecular assembly or co-crystallized with a chiral host, crystallography could elucidate the stereochemical relationships between the components. The technique provides unambiguous proof of the spatial arrangement of atoms, which is crucial in fields like asymmetric synthesis and medicinal chemistry. researchgate.net

Advanced Chromatographic Separations (e.g., GC-MS, HPLC-MS/MS for complex mixtures)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry, it provides a powerful tool for both separating and identifying components in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer for identification. researchgate.net This technique is used to assess the purity of this compound, identify impurities from a synthesis, or quantify its presence in a mixture. caa.go.jp The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is a standardized value used for compound identification in GC. nih.gov

Interactive Data Table: Chromatographic Data for this compound

TechniqueParameterValueReference
GCKovats Retention Index (semi-standard non-polar column)1121NIST nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For analyzing less volatile compounds or complex biological and environmental samples, HPLC-MS/MS is the method of choice. saiflucknow.org HPLC separates components in a liquid phase. While this compound can be analyzed by GC-MS, HPLC could be used if it were part of a mixture containing non-volatile substances. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a parent ion, fragmenting it, and then analyzing the resulting daughter ions. eeer.org This multiple reaction monitoring (MRM) mode is extremely sensitive and selective, allowing for the quantification of trace amounts of a target compound even in a very complex matrix. mdpi.com

Neutron Diffraction for Probing Organometallic Intermediates

Neutron diffraction is a structural analysis technique similar to X-ray crystallography but uses neutrons instead of X-rays. A key advantage is that neutrons scatter off atomic nuclei, whereas X-rays scatter off electrons. This makes neutron diffraction exceptionally sensitive to the positions of light atoms, particularly hydrogen, which are often difficult to locate accurately with X-rays. holycrossngl.edu.in

The synthesis of this compound often involves organometallic intermediates, such as those in a Grignard reaction (e.g., methylmagnesium halide reacting with cyclooctanone). thieme.de The precise structure of these organometallic reagents in solution and in the solid state can be complex, often involving aggregates and coordinated solvent molecules. Neutron diffraction can be a powerful tool to probe these structures, providing exact locations of all atoms, including hydrogens on the methyl groups and any associated solvent molecules. While identifiable organometallic intermediates are often the focus, the technique is generally applied to species that can be isolated or characterized in solution. thieme.de Understanding the structure of these intermediates is crucial for elucidating reaction mechanisms and optimizing synthetic routes. nih.gov

Potential Applications and Broader Impact of 1 Methylcyclooctanol Research

Contribution to the Synthesis of Biologically Active Cyclooctanoids

The cyclooctane (B165968) ring is a core structural motif in a number of natural products exhibiting a wide range of biological activities. The synthesis of these complex molecules, often referred to as cyclooctanoids, presents a significant challenge to synthetic chemists. Substituted cyclooctanols, such as 1-methylcyclooctanol, can serve as important precursors in the stereoselective synthesis of these natural products.

For instance, the strategic placement of functional groups on the cyclooctane ring is crucial for the construction of the final bioactive molecule. The hydroxyl group of this compound can act as a handle for further chemical transformations, allowing for the introduction of other functionalities or for directing the stereochemical outcome of subsequent reactions. While direct examples of this compound in the total synthesis of a specific cyclooctanoid are not yet widely reported in mainstream literature, the principles of using substituted cyclic alcohols as key intermediates are well-established in the synthesis of other natural products.

The research in this area focuses on developing new synthetic methodologies that can efficiently and selectively construct the complex architectures of cyclooctanoid natural products. The insights gained from studying the reactivity and stereochemistry of simpler model systems like this compound are invaluable in the design of more complex synthetic routes.

Role as a Synthetic Intermediate and Chiral Building Block in Complex Organic Synthesis

Beyond its potential role in natural product synthesis, this compound is a valuable synthetic intermediate for the construction of other complex organic molecules. The tertiary alcohol functionality can be a precursor to a variety of other functional groups, and the eight-membered ring can be manipulated through ring-opening, ring-closing, or rearrangement reactions to generate diverse molecular architectures.

A significant area of interest is the use of chiral derivatives of this compound as building blocks in asymmetric synthesis. Chirality, or the "handedness" of a molecule, is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of methods to obtain enantiomerically pure this compound, for example through enzymatic resolution or asymmetric synthesis, would unlock its potential as a chiral building block.

The use of such chiral building blocks simplifies the synthesis of complex chiral molecules by introducing a stereocenter early in the synthetic sequence. This approach, known as the "chiral pool" strategy, is a powerful tool in modern organic synthesis. While specific industrial-scale applications of chiral this compound are still under exploration, the fundamental principles underscore its potential value.

Application AreaRole of this compound DerivativePotential Impact
Asymmetric CatalysisChiral Ligand PrecursorDevelopment of new enantioselective reactions
Medicinal ChemistryScaffold for Drug DiscoverySynthesis of novel therapeutic agents
AgrochemicalsIntermediate for Pesticide SynthesisCreation of more effective and selective crop protection agents

Development of Novel Functional Materials (e.g., Photoresists, Electronic Materials based on analogous structures)

The unique physical and chemical properties of cyclooctane derivatives also make them attractive candidates for the development of novel functional materials. While research directly involving this compound in this area is nascent, analogous cyclic structures have found applications in fields such as photoresist technology and electronic materials.

Photoresists are light-sensitive materials used in microfabrication processes to pattern substrates. The incorporation of bulky, alicyclic compounds, such as derivatives of cyclooctanol (B1193912), into the polymer backbone of a photoresist can enhance its properties, including resolution, sensitivity, and etch resistance. The three-dimensional structure of the cyclooctane ring can influence the packing of the polymer chains and their dissolution behavior upon exposure to light.

In the realm of electronic materials, organic molecules with well-defined structures are being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The conformational properties and potential for functionalization of cyclooctane derivatives could be exploited to tune the electronic and photophysical properties of these materials. Research into analogous eight-membered ring systems suggests that they can serve as building blocks for the synthesis of novel organic semiconductors and other functional organic materials.

The broader impact of research into this compound and its analogs lies in the fundamental understanding of the structure-property relationships of eight-membered ring systems. This knowledge can then be applied to the rational design of new molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.

Concluding Remarks and Future Perspectives

Unaddressed Challenges in 1-Methylcyclooctanol Synthesis and Reactivity

The synthesis and manipulation of medium-sized rings like the one in this compound present persistent challenges. Synthesizing such rings via intramolecular cyclization is often hampered by unfavorable enthalpic and entropic factors, including the aforementioned transannular strain. slideshare.netmdpi.com While the Grignard synthesis from cyclooctanone (B32682) is straightforward, creating substituted cyclooctanones as precursors can be complex.

A major challenge lies in the selective functionalization of the C-H bonds of the cyclooctane (B165968) ring. researchgate.net Due to the chemical inertness of these bonds and the presence of multiple, conformationally mobile methylene (B1212753) groups, achieving high regio- and stereoselectivity is difficult. nih.govnih.gov Overcoming these hurdles is essential for creating more complex and valuable cyclooctane-based molecules.

Emerging Methodologies and Interdisciplinary Research Avenues

Modern synthetic methods offer promising solutions to the challenges of medium-ring chemistry.

C-H Functionalization: Recent advances in transition-metal catalysis (e.g., using palladium) and photoredox catalysis are enabling the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds. nih.govnih.govacs.org Applying these methods to the cyclooctane core of this compound could allow for the synthesis of novel derivatives that are otherwise inaccessible. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. diva-portal.orgbeilstein-journals.org This approach can activate alcohols, including tertiary ones, to participate in novel coupling reactions, expanding the synthetic utility of compounds like this compound beyond classical transformations. d-nb.infonih.gov

Biocatalysis: The use of enzymes (biocatalysis) presents an avenue for the highly selective synthesis of chiral compounds. researchgate.net While this compound is achiral, enzymatic processes could be developed for the asymmetric hydroxylation or functionalization of related cyclooctene (B146475) derivatives, offering access to enantiopure building blocks for pharmaceuticals. researchgate.net

Translational Potential of Fundamental Research on Cyclooctanols

Fundamental research on the synthesis and reactivity of cyclooctanols provides a foundation for significant applications in materials science and medicinal chemistry.

Materials Science: Cyclooctene, the dehydration product of cyclooctanol (B1193912), and its functionalized derivatives are important monomers for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This produces polymers with unique properties, such as polyethylene-based materials for applications like anion exchange membranes. rsc.org Understanding the chemistry of cyclooctanol derivatives is key to developing new functionalized monomers. ontosight.ai

Medicinal Chemistry: The three-dimensional and conformationally flexible scaffold of the cyclooctane ring is an attractive feature in drug design. nih.gov Dibenzo-cyclooctene derivatives, for instance, have been investigated for their pharmacological properties. ontosight.ai Cyclooctane-containing compounds are being explored for their potential as anticancer and anti-inflammatory agents. rsc.orgmdpi.com The unique shape of these medium-sized rings can provide novel ways for molecules to interact with biological targets. nih.gov Therefore, this compound and related structures serve as valuable starting points for the synthesis of new therapeutic agents.

Q & A

Q. How can researchers analyze degradation products of this compound under environmental conditions?

  • Methodological Answer : Simulate photolysis/hydrolysis using controlled UV exposure or aqueous buffers. Identify degradation products via LC-MS/MS and propose pathways using HRMS fragmentation patterns. Reference EPA protocols for environmental fate studies .

Methodological Best Practices

  • Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures, including equipment models and reagent purities .
  • Ethical Reporting : Disclose conflicts of interest and cite primary literature (not patents or preprints) unless essential .
  • Statistical Rigor : Use ANOVA or t-tests for biological/chemical data, reporting confidence intervals and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.